molecular formula C13H13BN2O5 B15300641 (2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)boronic acid

(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)boronic acid

Cat. No.: B15300641
M. Wt: 288.07 g/mol
InChI Key: KBHRQZGDTZEMCZ-UHFFFAOYSA-N
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Description

[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid: is a boronic acid derivative with a unique structure that combines a piperidine ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate piperidine and isoindoline precursors, followed by the introduction of the boronic acid group through a series of reactions such as Suzuki coupling or direct borylation. The reaction conditions often require the use of catalysts like palladium and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography. The use of continuous flow reactors can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: : The compound can participate in substitution reactions, where functional groups on the piperidine or isoindoline rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: : In chemistry, [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions, which are widely used in organic synthesis.

Biology: : The compound has potential applications in biological research, particularly in the development of enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors.

Medicine: : In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Boronic acid derivatives have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes.

Industry: : In the industrial sector, [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the complex structure of the piperidine and isoindoline rings.

    Benzoxaborole: Another boronic acid derivative with a different ring structure, used in medicinal chemistry for its enzyme inhibitory properties.

    Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals, but with a different functional group compared to boronic acids.

Uniqueness: : The uniqueness of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid lies in its combination of a boronic acid group with a piperidine and isoindoline ring system

Properties

Molecular Formula

C13H13BN2O5

Molecular Weight

288.07 g/mol

IUPAC Name

[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]boronic acid

InChI

InChI=1S/C13H13BN2O5/c17-11-4-3-10(12(18)15-11)16-6-7-5-8(14(20)21)1-2-9(7)13(16)19/h1-2,5,10,20-21H,3-4,6H2,(H,15,17,18)

InChI Key

KBHRQZGDTZEMCZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O)(O)O

Origin of Product

United States

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